molecular formula C16H16N6OS B2587268 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880801-40-1

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2587268
CAS No.: 880801-40-1
M. Wt: 340.41
InChI Key: TUVXXQHIQRYEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety at position 2. The acetamide is further substituted with a 4-methylphenyl group. This structure combines hydrogen-bonding capabilities (via the amino group), aromatic π-π interactions (pyridine and phenyl rings), and moderate lipophilicity (methyl group), making it a candidate for diverse biological applications, including antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)19-14(23)10-24-16-21-20-15(22(16)17)12-6-8-18-9-7-12/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVXXQHIQRYEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide represents a novel class of triazole derivatives that have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a triazole ring, a pyridine moiety, and an acetamide group, which contribute to its biological properties. The structural formula can be represented as follows:

C15H16N6S\text{C}_{15}\text{H}_{16}\text{N}_6\text{S}

Key Structural Components

  • Triazole Ring : Known for its role in various therapeutic agents.
  • Pyridine Moiety : Enhances biological activity through hydrogen bonding and coordination.
  • Acetamide Group : Imparts solubility and stability.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various bacterial and fungal strains.

Microorganism Activity (MIC µg/mL) Comparison with Standard
Candida albicans≤ 25More effective than fluconazole
Staphylococcus aureus50Comparable to penicillin

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Standard Drug
MCF-7 (Breast Cancer)15Doxorubicin
HeLa (Cervical Cancer)20Cisplatin

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interference with cellular processes. Triazole derivatives are known to inhibit enzymes such as:

  • Cytochrome P450 enzymes , critical in drug metabolism.
  • Dihydropteroate synthase , involved in folate biosynthesis in bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key modifications that enhance activity include:

  • Substitution on the Pyridine Ring : Alterations can affect binding affinity to targets.
  • Variations in the Acetamide Group : Different substituents can modulate solubility and bioavailability.

Case Studies

Several studies have highlighted the biological efficacy of similar triazole compounds:

  • Antifungal Activity Study : A series of triazole derivatives were synthesized and tested against Candida species. Results indicated that modifications in the aryl groups significantly impacted antifungal potency .
  • Anticancer Screening : A comparative study of triazole derivatives showed that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines .

Comparison with Similar Compounds

Compound 5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine)

  • Key Differences : Lacks the acetamide moiety; substituents include butylthio and phenyl groups.

Compound 6c (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Key Differences : Pyridin-2-yl substitution and allyl group at position 3.
  • Activity: Demonstrated moderate antimicrobial activity (83% yield), but the allyl group may confer metabolic instability compared to the amino group in the target compound .

VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide)

  • Key Differences : Ethyl groups at triazole and phenyl positions; pyridin-3-yl substitution.
  • Activity : Potent Orco receptor agonist in insects. The ethyl groups enhance receptor binding via hydrophobic interactions, unlike the target compound’s methyl group .

Functional Analogues with Anti-Exudative/Anti-Inflammatory Activity

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Key Differences : Furan-2-yl replaces pyridin-4-yl.
  • Activity : Exhibited anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose). The furan ring’s electron-rich nature may enhance radical scavenging, whereas the pyridine in the target compound could improve solubility .

KA3 (N-substituted aryl derivative from )

  • Key Differences : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring.
  • Activity : KA3 showed superior antimicrobial activity (MIC < 25 µg/mL) due to enhanced electrophilicity. The target compound’s 4-methylphenyl (electron-donating) may reduce potency but improve metabolic stability .

Table 1: Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 4-Amino, pyridin-4-yl, 4-methylphenyl
5m 147–149 86 Phenyl, butylthio
6c 174–176 83 Allyl, pyridin-2-yl
VUAA1 Not reported Not reported Ethyl, pyridin-3-yl
KA3 Not reported 70–85 Nitrophenyl, pyridin-4-yl

Critical Analysis of Substituent Effects

  • Amino Group (Position 4): Enhances solubility and hydrogen-bonding interactions, contrasting with allyl or ethyl groups in analogues like 6c or VUAA1 .
  • Pyridin-4-yl vs. Pyridin-3-yl : The 4-position pyridine allows linear π-stacking in crystal packing (observed in related structures), whereas 3-substituted pyridines (e.g., VUAA1) may alter binding pocket interactions .
  • 4-Methylphenyl vs.

Q & A

Q. What synthetic methodologies are employed to synthesize this compound, and how are intermediates characterized?

The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in alkaline conditions (e.g., KOH/NaOH in methanol) . Key intermediates are characterized using ¹H-NMR and ¹³C-NMR spectroscopy to confirm structural integrity, ensuring alignment with proposed synthetic pathways .

Q. How is the chemical structure validated post-synthesis?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H and ¹³C) to verify the presence of the pyridinyl ring, triazole backbone, and acetamide substituents. Spectral data must match predicted chemical shifts for the sulfanyl and amino groups .

Q. What in vivo models are used to evaluate anti-exudative activity?

Anti-exudative efficacy is tested using formalin-induced edema in rats , where compound administration (e.g., 50–100 mg/kg doses) quantifies reduction in paw swelling. Activity is benchmarked against controls like indomethacin .

Advanced Research Questions

Q. How do structural modifications influence anti-exudative activity?

Structure-activity relationship (SAR) studies compare substituents on the triazole ring (e.g., pyridinyl vs. furyl). For example:

  • Pyridinyl derivatives (as in the target compound) show enhanced activity over furyl analogs due to improved π-π stacking with biological targets .
  • Substitutions at the 4-amino position (e.g., pyrolin fragments via Paal-Knorr condensation) may alter solubility and bioavailability .

Q. What computational strategies optimize pharmacokinetic properties like solubility or bioavailability?

Quantum chemical calculations and reaction path search methods predict optimal substituents for solubility (e.g., introducing polar groups) or metabolic stability. For example:

  • Modifying the pyridinyl group with electron-withdrawing substituents may enhance aqueous solubility.
  • Molecular docking simulations guide rational design to improve target binding .

Q. How can contradictory data in biological activity be resolved?

Contradictions (e.g., variable efficacy across analogs) are addressed through:

  • Systematic SAR studies to isolate substituent effects.
  • Dose-response profiling to identify non-linear activity trends.
  • In vitro assays (e.g., COX-2 inhibition) to validate mechanisms before in vivo testing .

Q. What strategies mitigate challenges in aqueous solubility during formulation?

While direct evidence is limited, methodological approaches include:

  • Salt formation (e.g., hydrochloride salts of the amino group).
  • Co-solvent systems (e.g., PEG-400/water mixtures) to enhance dissolution.
  • Nanoformulation using liposomes or micelles for targeted delivery .

Data-Driven Insights

  • Synthesis Optimization : Alkylation in methanol with NaOH yields >80% purity, but solvent polarity adjustments (e.g., DMF) may improve yields for bulk synthesis .
  • Biological Activity : Pyridinyl analogs exhibit 30–50% higher anti-exudative activity than furyl derivatives in rat models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.